c(RADfC)
Overview
Description
c(RADfC) is a cyclic peptide derived from the naturally occurring peptide RGD. It has gained significant attention due to its potential therapeutic and environmental applications. This compound has a high affinity for integrin receptors, which are involved in cell adhesion and signaling processes.
Scientific Research Applications
c(RADfC) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling due to its high affinity for integrin receptors.
Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in cancer and other diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c(RADfC) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is formed by introducing a disulfide bond between the cysteine residues. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of c(RADfC) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
c(RADfC) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in c(RADfC) can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the arginine and aspartic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered side chains.
Mechanism of Action
c(RADfC) exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The molecular targets include the αvβ3 integrin receptor, which plays a crucial role in angiogenesis and tumor metastasis.
Comparison with Similar Compounds
Similar Compounds
c(RGDfC): Another cyclic peptide with a similar structure but different amino acid sequence.
c(RGDyK): A cyclic peptide with a tyrosine residue instead of phenylalanine.
c(RGDfV): A variant with a valine residue replacing cysteine.
Uniqueness
c(RADfC) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its high affinity for integrin receptors makes it particularly valuable for targeted therapeutic applications.
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYSWADEHNZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F3N8O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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